molecular formula C20H12F2N2O3S B2657883 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 292161-60-5

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B2657883
CAS RN: 292161-60-5
M. Wt: 398.38
InChI Key: PDHZKADGEVACCD-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H12F2N2O3S and its molecular weight is 398.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has revealed that fluoro-substituted benzo[b]pyran derivatives exhibit significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds have been shown to be effective at low concentrations compared to the reference drug, 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and found to be potently cytotoxic in vitro against sensitive human breast cell lines (Hutchinson et al., 2001).

Antimicrobial and Antifungal Effects

Fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli, although their antifungal activity was more limited (Gadakh et al., 2010).

Fluorescent Chemosensor Applications

A novel pyrazoline derivative has been developed as a fluorescent chemosensor for the detection of Fe3+ metal ions, demonstrating the potential application of such compounds in the field of chemical sensing and environmental monitoring (Khan, 2020).

Molecular Docking and Pharmacological Potential

Some research has focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, highlighting the therapeutic potential of these compounds in treating tuberculosis. These studies have also involved cytotoxicity assessments to ensure the safety of potential drug candidates (Jeankumar et al., 2013).

Synthesis and Structural Characterization

Isostructural thiazoles containing fluorophenyl groups have been synthesized and structurally characterized, providing insights into the molecular configuration and reactivity of these compounds, which could further aid in the development of new materials or drugs (Kariuki et al., 2021).

properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O3S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(22)8-4-12)18(26)19(27)24(16)20-23-9-10-28-20/h1-10,16,25H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEHGHGYMDUGQA-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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